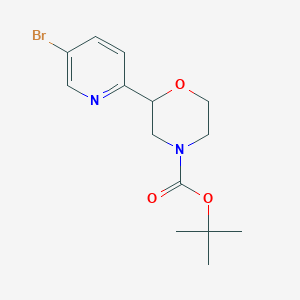
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C14H19BrN2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring attached to a pyridine ring via a carboxylate group . The pyridine ring carries a bromine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate and similar compounds have been explored in the novel synthesis of morpholine derivatives, demonstrating diastereoselective transformations (D’hooghe et al., 2006).
Drug Development and Molecular Interactions
- This compound is related to the development of inhibitors for p38alpha MAP kinase, showcasing its significance in pharmaceutical research aimed at treating autoimmune diseases (Regan et al., 2003).
Acid-Base Interactions and Proton Transfer Studies
- Research on acid-basic interactions involving similar compounds has revealed insights into proton transfer mechanisms, vital for understanding chemical reactivity and molecular interactions (Petrov et al., 2013).
Safety-Catch Nitrogen Protecting Group
- In organic synthesis, related morpholine compounds have been utilized as safety-catch nitrogen protecting groups, aiding in complex chemical synthesis processes (Surprenant & Lubell, 2006).
Optimization in Medicinal Chemistry
- The optimization of molecular structures containing morpholine derivatives has been critical in improving the pharmacokinetic profiles of renin inhibitors, demonstrating the compound's role in enhancing drug efficacy (Tokuhara et al., 2018).
Electrocatalytic Carboxylation
- Studies involving the electrocatalytic carboxylation of related bromopyridine compounds provide insights into green chemistry approaches and the efficient use of carbon dioxide (Feng et al., 2010).
Propriétés
IUPAC Name |
tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILHPZFEKNHNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
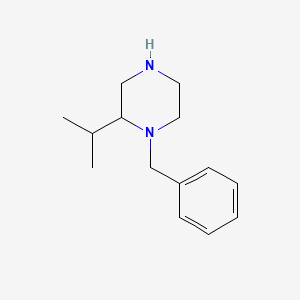

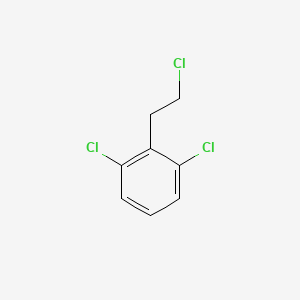

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)

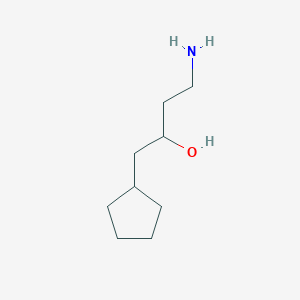
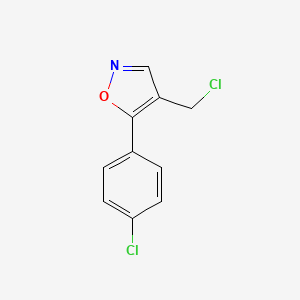
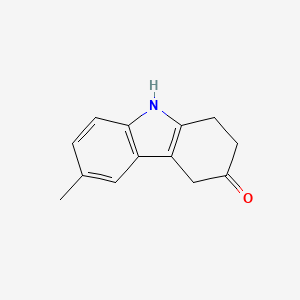
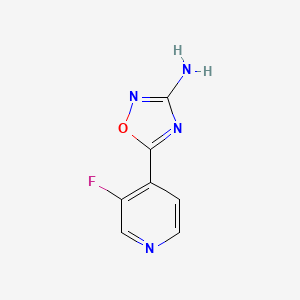
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
